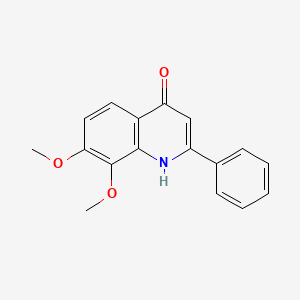

4-Quinolinol, 7,8-dimethoxy-2-phenyl-

Description

The study of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- is situated at the intersection of synthetic chemistry, medicinal chemistry, and materials science. Its unique arrangement of substituents on the foundational quinoline (B57606) framework suggests a rich potential for novel applications and further derivatization.

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities. ijresm.com

The history of quinoline derivatives is deeply intertwined with the development of medicinal chemistry. The discovery of quinine, an alkaloid from the bark of the Cinchona tree, as a potent antimalarial agent in the 17th century marked the beginning of extensive research into this class of compounds. This led to the synthesis of numerous quinoline-based drugs, including chloroquine (B1663885) and mefloquine, which have been pivotal in the fight against malaria.

Beyond their antimalarial properties, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory effects. ijresm.com The versatility of the quinoline scaffold has made it a frequent target for synthetic chemists, leading to the development of various synthetic methodologies for its construction and functionalization.

The 4-quinolinol (or 4-hydroxyquinoline) moiety, and its tautomeric form, 4-quinolone, represent a particularly important subclass of quinoline derivatives. This scaffold is a key component in a number of biologically active compounds. For instance, the 4-quinolone core is central to the quinolone class of antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, which function by inhibiting bacterial DNA gyrase.

In materials science, the planar structure and electron-rich nature of the quinoline ring make it a valuable building block for the creation of organic electronic materials, including organic light-emitting diodes (OLEDs) and sensors. jocpr.com The 4-quinolinol scaffold, with its potential for hydrogen bonding and metal chelation, offers additional avenues for the design of functional materials.

The specific substitution pattern of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- provides a compelling basis for its investigation. The combination of a phenyl group at the 2-position and two methoxy (B1213986) groups at the 7- and 8-positions on the 4-quinolinol core is not arbitrary and suggests specific areas of scientific inquiry.

The presence of a phenyl group at the 2-position of the quinoline ring is known to influence the molecule's steric and electronic properties. This substituent can engage in π-π stacking interactions, which can be crucial for binding to biological targets or for the organization of molecules in materials. mdpi.com Research on 2-phenylquinoline (B181262) derivatives has revealed their potential as anticancer agents and as scaffolds for antiviral drugs. acs.orgnih.gov

The 7,8-dimethoxy substitution pattern on the benzene portion of the quinoline ring is also of significant interest. Methoxy groups are known to be hydrogen bond acceptors and can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. Furthermore, the electronic-donating nature of methoxy groups can modulate the reactivity and photophysical properties of the quinoline system. Studies on quinoline derivatives with methoxy substitutions have indicated their potential in cancer therapy. orientjchem.org The specific placement at the 7 and 8 positions can influence the conformation of the molecule and its interaction with biological macromolecules.

The structure of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- can be viewed as a foundational template for the synthesis of a diverse library of analogs. The hydroxyl group at the 4-position, the phenyl ring, and the methoxy groups all provide reactive handles for further chemical modification. This allows for the systematic exploration of the structure-activity relationships (SAR) of this class of compounds. By modifying these substituents, researchers can fine-tune the biological activity or material properties of the resulting molecules. The core structure serves as a starting point for the development of new therapeutic agents or functional materials with improved efficacy and specificity.

Table 1: Key Structural Features of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- and their Potential Significance

| Structural Feature | Position | Potential Significance |

| 4-Quinolinol Core | - | Tautomerism with 4-quinolone, hydrogen bonding, metal chelation, precursor for antibiotics. |

| 2-Phenyl Group | C2 | π-π stacking interactions, steric bulk, modulation of electronic properties, potential for anticancer and antiviral activity. |

| 7,8-Dimethoxy Groups | C7, C8 | Increased lipophilicity, hydrogen bond acceptors, modulation of electronic properties, potential anticancer activity. |

Table 2: Examples of Bioactive Quinoline Derivatives

| Compound Name | Key Structural Features | Primary Biological Activity |

| Quinine | Methoxy group at C6', vinyl group | Antimalarial |

| Chloroquine | 4-aminoquinoline with a diethylamino side chain | Antimalarial, Anti-inflammatory |

| Ciprofloxacin | 4-quinolone with a cyclopropyl (B3062369) group at N1 and a piperazine (B1678402) at C7 | Antibacterial |

| Lenvatinib | 4-aminoquinoline with various substitutions | Anticancer (Tyrosine kinase inhibitor) |

Structure

3D Structure

Properties

CAS No. |

825620-17-5 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

7,8-dimethoxy-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C17H15NO3/c1-20-15-9-8-12-14(19)10-13(11-6-4-3-5-7-11)18-16(12)17(15)21-2/h3-10H,1-2H3,(H,18,19) |

InChI Key |

FCXNUDGSCPEJRY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Quinolinol, 7,8 Dimethoxy 2 Phenyl and Its Analogs

Intramolecular Cyclization Pathways

Friedel-Crafts Acylation for Fused Benzooxepinoquinolinone Frameworks

The synthesis of complex, fused heterocyclic systems from quinoline (B57606) precursors is a significant area of organic synthesis. One key transformation is the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives to yield tetracyclic-fused quinoline systems, such as 12-phenylbenzo nih.govgoogle.comoxepino[3,4-b]quinolin-13(6H)-one derivatives. This reaction represents an efficient method for constructing the benzooxepinoquinolinone framework.

The mechanism of this reaction follows the classical principles of electrophilic aromatic substitution. wikipedia.orgyoutube.comyoutube.com The carboxylic acid is first activated by a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), to form a highly reactive acylium ion. This electrophilic intermediate is then attacked by the electron-rich phenoxy ring tethered at the 2-position of the quinoline core. The intramolecular nature of this reaction is crucial, as it holds the reacting centers in close proximity, facilitating the cyclization. masterorganicchemistry.com The subsequent loss of a proton from the aromatic ring restores aromaticity and yields the final fused product.

The choice of catalyst is critical for the success of this transformation. Both PPA and Eaton's reagent are powerful dehydrating agents and strong acids, capable of generating the necessary acylium ion. Eaton's reagent, in particular, has been noted for its efficacy in promoting such cyclizations under relatively mild conditions, allowing for lower reaction temperatures and easier product isolation. nih.gov

Table 1: Reagents for Intramolecular Friedel-Crafts Acylation

| Reagent | Role | Typical Conditions |

|---|---|---|

| Polyphosphoric Acid (PPA) | Catalyst and solvent | High temperature |

| Eaton's Reagent (P₂O₅/MeSO₃H) | Catalyst | Milder temperature |

Derivatization and Functional Group Interconversions

Ester Hydrolysis

The hydrolysis of esters is a fundamental organic reaction that can be catalyzed by either acid or base. wipo.int In the context of 4-quinolinol derivatives, the hydrolysis of an ester group, for instance at the 3-position, would yield the corresponding carboxylic acid.

Acid-Catalyzed Ester Hydrolysis:

Under acidic conditions, the reaction is the reverse of Fischer esterification. masterorganicchemistry.com The carbonyl oxygen of the ester is protonated by an acid, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an alcohol molecule lead to the formation of the carboxylic acid. This reaction is typically reversible, and an excess of water is used to drive the equilibrium towards the hydrolysis products. researchgate.netresearchgate.net

Base-Catalyzed Ester Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis is an irreversible process known as saponification. wipo.int The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide ion as the leaving group. The resulting carboxylic acid is immediately deprotonated by the alkoxide or another hydroxide ion to form a carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid. researchgate.net

Table 2: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst/Reagent | Acid (catalytic) | Base (stoichiometric) |

| Reversibility | Reversible | Irreversible |

| Initial Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Mechanism | Protonation of carbonyl, nucleophilic attack by water | Nucleophilic attack by hydroxide ion |

Introduction of Halogen Substituents

The introduction of halogen atoms onto the quinoline or the appended phenyl ring can significantly alter the electronic properties and biological activity of the molecule. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of aromatic compounds. nih.gov

The bromination of activated aromatic rings, such as phenols and anilines, can be achieved using NBS in the presence of a catalyst like ammonium acetate. nih.gov For a molecule like 4-quinolinol, 7,8-dimethoxy-2-phenyl-, the electron-donating nature of the hydroxyl and methoxy (B1213986) groups would activate the quinoline ring towards electrophilic aromatic substitution. The phenyl ring at the 2-position is also susceptible to halogenation.

The regioselectivity of the bromination would depend on the specific reaction conditions and the directing effects of the existing substituents. The hydroxyl group at the 4-position and the methoxy groups at the 7- and 8-positions are ortho-, para-directing. Therefore, bromination is likely to occur at the available activated positions on the quinoline ring. For instance, the bromination of 4-phenyltetrahydroquinolines with NBS can lead to the formation of polybromoquinolines through a process involving both electrophilic bromination and dehydrogenation. nih.govnih.gov The reaction of NBS with para-substituted phenols in the presence of an acid catalyst like p-toluenesulfonic acid can lead to selective ortho-bromination. nih.gov

Modification of Nitrogen and Methoxy Positions

N-Alkylation/N-Methylation: The nitrogen atom of the quinoline ring can be alkylated, typically after deprotonation with a suitable base to enhance its nucleophilicity. The reaction of a quinolinol with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent like DMF, can lead to the formation of the N-alkylated product. The regioselectivity between N- and O-alkylation can be influenced by the reaction conditions. For instance, studies on the methylation of related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates have shown that subsequent alkylation can lead to a mixture of O- and N-methylated products. nih.gov

O-Demethylation: The methoxy groups at the 7- and 8-positions are susceptible to cleavage to form the corresponding hydroxyl groups. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). This reaction proceeds via the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. It is a powerful method, though it can sometimes lead to unexpected cyclization reactions depending on the substrate. masterorganicchemistry.com The selective demethylation of dimethoxyquinolines has also been achieved using thiolate anions. libretexts.org

Chemical Stability and Tautomerism Studies

The stability of 4-quinolinol derivatives is an important aspect of their chemical profile. Studies on related quinolinol-based complexes have investigated their stability in solution over time using techniques like NMR and UV-vis spectroscopy. researchgate.net

A key feature of 4-quinolinols is their existence in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (quinolin-4(1H)-one) forms. beilstein-journals.org The position of this equilibrium is influenced by various factors, including the nature and position of substituents, the solvent, and temperature. beilstein-journals.org

For most 4-hydroxyquinolines, the keto tautomer is generally the more stable form in solution. This preference can be attributed to factors such as the greater stability of the amide resonance in the quinolone ring. Spectroscopic studies, particularly ¹³C NMR, are instrumental in determining the predominant tautomeric form. A significant deshielding of the carbon at the C4 position is indicative of the presence of a carbonyl group, confirming the dominance of the 4-oxo form. The presence of hydrogen bond acceptors at different positions on the quinoline ring can also influence the tautomeric equilibrium. nih.gov For instance, a hydrogen bond acceptor at the 3-position can favor the enol form through intramolecular hydrogen bonding. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Quinolinol, 7,8-dimethoxy-2-phenyl- |

| 2-(Phenoxymethyl)-4-phenylquinoline-3-carboxylic acid |

| 12-Phenylbenzo nih.govgoogle.comoxepino[3,4-b]quinolin-13(6H)-one |

| Polyphosphoric acid (PPA) |

| Eaton's reagent |

| Methanesulfonic acid |

| Phosphorus pentoxide |

| Cyanuric chloride |

| Pyridine (B92270) |

| Aluminum trichloride |

| Sodium hydroxide |

| N-Bromosuccinimide (NBS) |

| Ammonium acetate |

| p-Toluenesulfonic acid |

| Methyl iodide |

| Potassium carbonate |

| Sodium hydride |

| N,N-Dimethylformamide (DMF) |

| 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate |

Examination of Tautomeric Forms (e.g., Keto-Enol Tautomerism in 4-Hydroxyquinolones)

The phenomenon of tautomerism is a critical aspect of the chemical reactivity of 4-hydroxyquinolone systems, including 4-Quinolinol, 7,8-dimethoxy-2-phenyl-. This compound and its analogs can exist in two primary tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). The equilibrium between these two forms is influenced by various factors, including the substitution pattern on the quinoline ring and the solvent. rsc.orgrsc.orgresearchgate.net

Extensive research, employing spectroscopic methods, X-ray crystallography, and computational calculations, has been conducted to elucidate the predominant tautomeric form in different conditions. rsc.orgresearchgate.net Generally, for 4-hydroxyquinolones, the keto form is favored in both the solid state and in polar solutions. researchgate.netresearchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to determine the relative stability of the tautomers. researchgate.netresearchgate.net For various 4-hydroxyquinoline (B1666331) derivatives, these calculations consistently indicate that the keto tautomer is the more stable and dominant form. researchgate.netresearchgate.net For instance, theoretical calculations on methyl-substituted quinolone-hydroxyquinoline esters showed a clear preference for the hydroxyquinoline (enol) form, with energy differences of 27 and 38 kJ mol⁻¹ between the lowest energy hydroxyquinoline and quinolone forms for ethyl 4-hydroxy-5-methylquinoline-3-carboxylate and ethyl 4-oxo-7-methylquinoline-3-carboxylate, respectively. nih.govacs.org

The position of substituents on the quinoline ring plays a significant role in shifting the tautomeric equilibrium. The presence of a hydrogen-bond acceptor at the 3-position has been found to favor the enol form through the formation of a six-membered intramolecular hydrogen bond. rsc.orgrsc.org Conversely, a hydrogen-bond acceptor at the 2- or 8-position tends to shift the equilibrium in favor of the keto form, possibly due to extended conjugation and hydrogen bonding. rsc.orgrsc.org

Spectroscopic techniques are instrumental in identifying and distinguishing between the enol and keto tautomers. rsc.org In ¹H NMR spectroscopy, the hydroxyl proton of the enol form typically appears at a more downfield chemical shift (around 11 ppm) compared to the NH proton of the keto form (around 9 ppm). rsc.org Similarly, in ¹³C NMR spectra, the C4 carbon of the keto form is shifted further downfield than the C4 carbon of the enol form. rsc.org Infrared (IR) spectroscopy also provides clear distinguishing features: the enol form exhibits a broad peak for the O-H stretch in the range of 3300–3600 cm⁻¹, while the keto form shows a characteristic strong carbonyl (C=O) stretching peak around 1720 cm⁻¹. rsc.org

The table below summarizes the general analytical differences observed for the enol and keto forms of 4-hydroxyquinolones.

| Analytical Technique | Enol Form (4-hydroxyquinoline) | Keto Form (4-quinolone) |

| ¹H NMR | More downfield OH signal (~11 ppm) | More upfield NH signal (~9 ppm) |

| ¹³C NMR | More upfield C4 signal | More downfield C4 signal |

| IR Spectroscopy | Broad O-H stretch (3300–3600 cm⁻¹) | Strong C=O stretch (~1720 cm⁻¹) |

These research findings provide a comprehensive understanding of the tautomeric behavior of 4-hydroxyquinolones, which is essential for predicting the chemical reactivity and biological interactions of compounds like 4-Quinolinol, 7,8-dimethoxy-2-phenyl-.

Structure Activity Relationship Sar Studies of 4 Quinolinol, 7,8 Dimethoxy 2 Phenyl Analogs and Derivatives

Elucidation of Key Structural Motifs for Biological Activity (Non-Clinical)

The positioning of methoxy (B1213986) groups on the quinoline (B57606) ring is a significant determinant of biological activity. researchgate.net Studies comparing different substitution patterns have revealed that these groups critically influence the molecule's interaction with biological targets. For instance, in related quinazoline (B50416) structures, the 6,7-dimethoxy substitution pattern has been a key feature for certain biological activities. researchgate.net The specific placement of these electron-donating groups can alter the electronic environment of the heterocyclic ring system, thereby affecting binding affinity and efficacy. While direct comparisons in the 4-quinolinol, 2-phenyl series are part of ongoing research, the broader class of quinoline and quinazoline derivatives consistently shows that the dimethoxy substitution pattern is a crucial element of their pharmacophore. researchgate.netresearchgate.net

| Substitution Pattern | Observed Effect on Activity | Reference Compound Class |

|---|---|---|

| 6,7-dimethoxy | Associated with significant EGFR-TK inhibition | Quinazolines researchgate.net |

| 7,8-dimethoxy | Core structure of the primary compound of interest | 4-Quinolinol, 2-phenyl- derivatives |

The phenyl group at the C-2 position of the quinoline ring plays a pivotal role in the molecule's activity, and substitutions on this ring can lead to significant changes in potency and selectivity. nih.govmdpi.com For example, the introduction of various substituents allows for the fine-tuning of the compound's lipophilicity and electronic properties, which in turn affects its interaction with target proteins. mdpi.com

In a series of 2-phenylquinoline-4-carboxylic acid derivatives, it was found that the nature and position of substituents on the C-2 phenyl ring had a pronounced effect on their antibacterial activity. mdpi.com Specifically, compounds with rigid cyclic amino groups at this position showed better activity against Gram-positive bacteria, while those with flexible chain amino groups were more effective against E. coli. mdpi.com This highlights the importance of the C-2 phenyl moiety as a key site for modification to modulate biological activity.

| Substitution on Phenyl Ring | Impact on Biological Activity | Compound Series |

|---|---|---|

| Rigid cyclic amino group | Enhanced activity against S. aureus and B. subtilis mdpi.com | 2-Phenyl-quinoline-4-carboxylic acids mdpi.com |

| Flexible chain amino group | Enhanced activity against E. coli mdpi.com | 2-Phenyl-quinoline-4-carboxylic acids mdpi.com |

The substituent at the C-4 position of the quinoline nucleus is another critical determinant of biological activity. Modifications at this position can dramatically alter the compound's properties. For instance, replacing the 4-hydroxyl group with a 4-amino group and introducing basic side chains has been shown to be a successful strategy in developing potent antagonists for various receptors. nih.gov

In a study of 2-phenylquinolin-4-amines, the introduction of a basic side chain at the C-4 position was found to be crucial for their immunostimulatory inhibitory effects. nih.gov The length and nature of this side chain were key factors in determining the potency of the compounds. nih.gov This suggests that the C-4 position is a key interaction point with the biological target and that modifications here can significantly enhance activity.

Modulation of Activity via Substituent Effects

The electronic properties of substituents on the 2-phenyl ring can significantly modulate the biological activity of 4-quinolinol derivatives. The introduction of electron-withdrawing groups can influence the electron density of the entire molecule, affecting its ability to interact with biological targets. researchgate.net For example, in a study of 5-(4'-substituted)phenylazo-8-hydroxyquinoline ligands, the electronic nature of the substituent on the phenyl ring was shown to affect the properties of their metal complexes. researchgate.net While not a direct analog, this demonstrates the principle that electronic effects play a crucial role in the activity of quinoline-based compounds.

Steric hindrance, or the bulkiness of a substituent, is another important factor that can influence biological activity. The size and shape of a substituent can affect how well the molecule fits into the binding site of a target protein. nih.gov In some cases, bulky substituents can enhance activity by promoting favorable interactions, while in other cases, they may decrease activity by preventing the molecule from binding effectively. nih.gov

For instance, in a series of ring-substituted 8-hydroxyquinolines, it was observed that bulky substituents could have a significant impact on their biological activity. nih.gov A phenylbutyl substitution was found to be potentially too bulky, leading to low inhibitory activity, suggesting that there is an optimal size for substituents at certain positions. nih.gov This highlights the importance of considering steric effects in the design of new analogs.

| Effect | Description | Example |

|---|---|---|

| Electronic | Modulation of activity through electron-donating or -withdrawing groups. researchgate.net | Varied substituents on a phenyl ring affecting metal complex properties. researchgate.net |

| Steric | Influence of substituent size and bulk on binding and activity. nih.gov | A bulky phenylbutyl group reducing inhibitory activity. nih.gov |

Lipophilicity and its Correlation with Activity

The lipophilicity of a compound is a critical physicochemical parameter that influences its pharmacokinetic and pharmacodynamic properties, including its ability to cross cellular membranes and interact with biological targets. In the context of 4-quinolinol derivatives, modulating lipophilicity is a key strategy in optimizing biological activity. While direct studies on 4-Quinolinol, 7,8-dimethoxy-2-phenyl- are limited, the broader class of quinolones and related flavonoids provides insight into the correlation between lipophilicity and activity.

For a compound to exert its effect, it must often traverse the complex barrier of the cell wall and membrane to reach its intracellular site of action. mdpi.com Research on flavonoids has shown that there is not a simple linear relationship between lipophilicity and antibacterial activity; instead, an optimal range of lipophilicity often exists for maximum efficacy. mdpi.com Compounds that are excessively hydrophilic may be unable to cross the lipid-rich cytoplasmic membrane, while highly lipophilic compounds may become trapped within the membrane or exhibit poor solubility in aqueous environments. mdpi.com

| Compound Class | Observation on Lipophilicity and Activity | Source |

| Flavonoids | An optimal range of lipophilicity, rather than a direct linear correlation, is crucial for antibacterial activity. | mdpi.com |

| Flavanones | Higher lipophilicity (fewer hydroxyl groups) can lead to increased antibacterial activity (e.g., Pinocembrin). | mdpi.com |

| 4-Anilino-quinazolines | Electron-donating groups (e.g., dimethoxy), which affect lipophilicity, can enhance inhibitory activity against certain kinases. | nih.gov |

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular architectures with similar biological activity to a known active compound. niper.gov.in This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, while also exploring new intellectual property space. niper.gov.inchimia.ch

A notable example of scaffold hopping within the quinolone class is the transition from the 2-phenyl-4-quinolone (2-PQ) scaffold to its geometric isomer, 4-phenyl-2-quinolone (4-PQ). nih.govnih.gov This strategic shift involves moving the phenyl substituent from the 2-position to the 4-position of the quinolone core. nih.gov Studies have shown that 2-PQ derivatives can act as antimitotic agents. nih.govnih.gov By applying the scaffold hopping concept, researchers developed the 4-PQ series as a new class of potential anticancer drugs. nih.gov

The 4-PQ compounds, whose structures can mimic analogs of the natural antimitotic agent podophyllotoxin (B1678966) (PPT), have been investigated as apoptosis stimulators. nih.govnih.gov For example, among a series of synthesized 2-PQ derivatives, the compound CHM-1 (2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) showed significant anticancer activity against numerous human cancer cell lines. nih.gov Following the scaffold hop, the 4-PQ derivative HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) also displayed potent antiproliferative activity in several cancer cell lines, inducing apoptosis and G2/M cell cycle arrest. nih.gov Further investigation into methoxy-substituted 4-PQ derivatives revealed that compound 22 (structure not fully specified in the source) demonstrated excellent antiproliferative activities against COLO205 and H460 cell lines, with IC50 values of 0.32 µM and 0.89 µM, respectively. nih.govnih.gov Molecular docking studies suggest these compounds may exert their effect by interacting with the colchicine-binding pocket of tubulin. nih.govnih.gov

| Scaffold | Example Compound | Biological Activity | Source |

| 2-Phenyl-4-quinolone (2-PQ) | CHM-1 | Antimitotic agent, good anticancer activity against NCI-60 cell lines. | nih.gov |

| 4-Phenyl-2-quinolone (4-PQ) | HPK | Significant antiproliferative activity; induces apoptosis and G2/M arrest. | nih.gov |

| 4-Phenyl-2-quinolone (4-PQ) | Compound 22 | Excellent antiproliferative activity against COLO205 (IC50 = 0.32 µM) and H460 (IC50 = 0.89 µM) cell lines. | nih.govnih.gov |

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com Replacing a phenyl ring with a heteroaromatic system is a common bioisosteric strategy used to modulate a compound's physicochemical properties, such as lipophilicity, solubility, metabolic stability, and receptor interactions. nih.govcambridgemedchemconsulting.com Introducing heteroatoms like nitrogen into an aromatic ring can increase polarity, improve aqueous solubility, and introduce new hydrogen bonding capabilities. cambridgemedchemconsulting.com Furthermore, it can block potential sites of metabolism, thereby enhancing a compound's half-life. niper.gov.in

In the context of 2-phenyl-4-quinolone derivatives, replacing the phenyl group at the 2-position with various heteroaromatic rings like pyridinic, furan (B31954), or thiophene (B33073) nuclei is a rational design strategy. cambridgemedchemconsulting.com For example, the replacement of a phenyl ring with a pyridyl ring can reduce lipophilicity and potentially alter interactions with protein targets. cambridgemedchemconsulting.com Studies on other classes of compounds have shown that such replacements can have significant effects on activity. For instance, in a series of adenosine (B11128) A2A receptor antagonists, replacing a terminal fluorobenzene (B45895) with a pyridyl ring reduced hERG activity, while pyrazole (B372694) and thiazole (B1198619) replacements eliminated it entirely. cambridgemedchemconsulting.com The synthesis of 4-quinolones bearing furan and pyrrole (B145914) rings has been shown to be feasible, indicating that such analogs are synthetically accessible. mdpi.com While specific SAR data for heteroaromatic replacements in 4-Quinolinol, 7,8-dimethoxy-2-phenyl- is not detailed, this approach represents a valuable avenue for lead optimization.

| Phenyl Bioisostere | Potential Effects of Replacement | Source |

| Pyridyl | Reduces lipophilicity, improves solubility, can alter receptor binding and reduce hERG activity. | cambridgemedchemconsulting.com |

| Thienyl (Thiophene) | Can mimic phenyl ring sterically and electronically, potentially retaining or improving activity. | nih.gov |

| Furanyl (Furan) | Introduces polarity and potential for hydrogen bonding. | mdpi.com |

| Pyrazolyl/Thiazolyl | Can significantly alter electronic properties and reduce off-target effects like hERG inhibition. | cambridgemedchemconsulting.com |

Development of Hybrid Systems (e.g., Quinoline-Triazole Conjugates)

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (active structural units) to create a single hybrid molecule. researchgate.net This approach aims to produce compounds with enhanced affinity, improved efficacy, a broader spectrum of activity, or a better safety profile compared to the individual components. researchgate.net The combination of the quinoline/quinolone scaffold with a triazole ring has emerged as a particularly fruitful area of research. nih.govtubitak.gov.tr Both quinoline and triazole moieties are known to be present in numerous compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. tubitak.gov.trmdpi.comrasayanjournal.co.in

The rationale behind developing quinoline-triazole conjugates is to leverage the distinct and potent biological activities of each heterocyclic system, potentially leading to synergistic effects. researchgate.netrasayanjournal.co.in The 1,2,3-triazole ring, often synthesized via a "click chemistry" approach, serves as a stable and rigid linker that can connect the quinoline core to various other substituents or pharmacophores. nih.govtubitak.gov.tr

Several studies have reported the synthesis and biological evaluation of these hybrid systems. For example, a series of 1,2,3-triazole-based compounds containing a chloroquinoline moiety was synthesized and screened for antimicrobial and cytotoxic activities. nih.gov Certain compounds in this series exhibited potent antifungal activity against S. cerevisiae, with minimum inhibitory concentrations (MIC) in the range of 0.35-0.63 µM, without showing cytotoxic effects. nih.govresearchgate.net Other research has focused on quinoline- nih.govnih.govnih.gov-triazole hybrids, which have demonstrated potent antioxidant activity and moderate anticancer activity. rasayanjournal.co.in The development of quinolinone-triazole conjugates has also yielded compounds with significant central nervous system (CNS) activity, exhibiting both antidepressant and antiseizure properties in preclinical models. mdpi.com These findings underscore the potential of molecular hybridization to generate novel chemical entities with valuable and intensified biological activities by combining two active pharmacophores within a single molecular framework. researchgate.nettubitak.gov.tr

| Hybrid System | Linker/Triazole Type | Reported Biological Activity | Source |

| Chloroquinoline-Triazole Hybrids | 1,2,3-Triazole | Potent antifungal activity (MIC 0.35-0.63 µM against S. cerevisiae). | nih.govresearchgate.net |

| Quinoline-Triazole Hybrids | 1,2,4-Triazole-thione | Potent antioxidant activity, moderate anticancer activity. | rasayanjournal.co.in |

| Quinolinone-Triazole Conjugates | 1,2,3-Triazole | Antidepressant and antiseizure (anticonvulsant) activities. | mdpi.com |

| Quinolone-Triazole Conjugates | 1,2,3-Triazole | Antioxidant and antibacterial properties. | tubitak.gov.tr |

Investigation of Biological Activity Mechanisms in Vitro and Non Clinical Contexts

Mechanism of Action in Antiviral Research (In Vitro)

The antiviral properties of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- and related compounds are attributed to their ability to interfere with critical stages of viral replication and modulate host cell pathways that are essential for viral propagation.

Inhibition of Viral Enzymes (e.g., HCV NS3 Protease, SARS-CoV-2 Helicase (nsp13))

The 2-phenylquinoline (B181262) scaffold has demonstrated potent activity against the SARS-CoV-2 helicase (nsp13). This enzyme is essential for the replication of the virus as it unwinds double-stranded RNA, a critical step for the virus to propagate. nih.gov Nsp13 is highly conserved among coronaviruses, making it a promising target for the development of broad-spectrum antiviral drugs. nih.govnews-medical.net Compounds with a 2-phenylquinoline core have been identified as inhibitors of this crucial viral enzyme, highlighting a potential mechanism for their anti-coronavirus activity.

While direct inhibition of Hepatitis C Virus (HCV) NS3 Protease by 4-Quinolinol, 7,8-dimethoxy-2-phenyl- is not extensively detailed in available research, the broader class of quinoline (B57606) derivatives has been investigated for activity against this and other viral proteases. The NS3/4A protease is another enzyme vital for HCV replication, and its inhibition is a key strategy in antiviral therapy.

Disruption of Viral Replication Cycles (e.g., Early Stage Inhibition for DENV2)

Research into related quinoline derivatives has shown a mechanism of action that involves interference at the early stages of the viral lifecycle of Dengue virus serotype 2 (DENV2). Studies on certain 8-hydroxyquinoline (B1678124) derivatives indicated that they are not virucidal but act early in the infection process. This early-stage inhibition results in a reduction of the intracellular production of the viral envelope glycoprotein (B1211001) and decreases the yield of infectious virions in treated cells.

Modulation of Cellular Pathways Relevant to Viral Infection (e.g., Autophagy)

Compounds based on the 2-phenylquinoline scaffold have been evaluated for their ability to inhibit autophagy. This cellular process of "self-eating" is co-opted by some viruses for their replication. The mechanism of autophagy inhibition by these compounds is thought to be similar to that of chloroquine (B1663885) (CQ), which also contains a quinoline structure. The proposed mechanism involves impairing the fusion of autophagosomes with lysosomes, which disrupts the autophagic flux. nih.gov By modulating this cellular pathway, these compounds can interfere with the ability of viruses to utilize host cell machinery for their own replication.

Antiproliferative and Anticancer Mechanisms (In Vitro)

The antiproliferative activity of 2-phenylquinoline derivatives has been linked to their ability to interfere with the cell division cycle, leading to the arrest of cancer cell growth and, in some cases, the induction of programmed cell death (apoptosis).

Induction of Cell Cycle Arrest (e.g., G2/M Phase Arrest)

Derivatives of 2-phenylquinoline have been reported to be effective antimitotic agents that induce cell cycle arrest in the G2/M phase. researchgate.netnih.govnih.gov This phase is a critical checkpoint in cell division where the cell prepares for mitosis. By halting the cell cycle at this stage, these compounds prevent the proliferation of cancer cells. Flow cytometry analyses have confirmed that treatment with such compounds leads to an accumulation of cells in the G2/M phase. researchgate.net This arrest is a key mechanism behind their observed antiproliferative effects on various cancer cell lines. researchgate.netnih.gov

Table 1: Effect of Selected Compounds on Cell Cycle Distribution

| Compound Type | Cell Line | Effect | Phase of Arrest |

|---|---|---|---|

| 2-Phenylquinoline Derivative | Various Cancer Cells | Induces cell cycle arrest, preventing cell division. | G2/M Phase |

| Chalcone Derivative 1C | A2780 (Ovarian Cancer) | Significant arrest, most pronounced after 12 hours. | G2/M Phase |

| Genistein | T24 (Bladder Cancer) | Increased number of cells in G2/M phase after 48h treatment. | G2/M Phase |

Regulation of Cell Cycle-Related Proteins (e.g., Cyclin B1, CDK1 Downregulation)

The induction of G2/M phase arrest by these compounds is mechanistically linked to the regulation of key cell cycle proteins. Specifically, a downregulation of Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1) has been observed. nih.govmdpi.com The Cyclin B1/CDK1 complex is pivotal for the transition of cells from the G2 phase into mitosis. embopress.orgyoutube.com By decreasing the expression of these proteins, 2-phenylquinoline derivatives effectively inhibit the activity of this complex. nih.govmdpi.com This inhibition prevents the necessary phosphorylation of proteins required for mitotic entry, thus causing the cell to arrest in the G2/M phase and inhibiting its proliferation. nih.govyoutube.comnih.gov

Apoptosis Induction Pathways (e.g., Caspase-Mediated Apoptosis, DNA Laddering)

Research into the pro-apoptotic activity of 2-phenyl-4-quinolone derivatives has shown that these compounds can trigger programmed cell death in cancer cells. One particular study highlighted that a compound identified as 12f (7,8-dimethoxy-2-phenylquinolin-4(1H)-one) induced apoptosis in MCF-7 breast cancer cells. The mechanism of this apoptosis was found to be associated with a significant arrest of the cell cycle in the G2/M phase.

Further investigation into the apoptotic pathway revealed the involvement of key regulatory proteins. Treatment with the compound led to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 balance is a critical event in the intrinsic apoptosis pathway, leading to mitochondrial dysfunction and the release of cytochrome c. Subsequently, the activation of caspase-9 and caspase-3, key executioner caspases, was observed, confirming the induction of caspase-mediated apoptosis. While caspase activation is a hallmark of apoptosis, specific studies detailing DNA laddering as a result of treatment with 4-Quinolinol, 7,8-dimethoxy-2-phenyl- are not extensively documented in the currently available literature.

Microtubule Dynamics Modulation (e.g., Tubulin Inhibition)

The modulation of microtubule dynamics is a significant mechanism for the anti-proliferative effects of certain anticancer agents. Studies have demonstrated that 7,8-dimethoxy-2-phenylquinolin-4(1H)-one is a potent inhibitor of tubulin polymerization. This compound was found to interact with the colchicine (B1669291) binding site on tubulin, thereby disrupting the formation of microtubules. The inhibition of tubulin polymerization is a critical event that can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Table 1: In Vitro Tubulin Polymerization Inhibition by 7,8-dimethoxy-2-phenylquinolin-4(1H)-one

| Compound | Assay | Target | IC50 (μM) |

|---|---|---|---|

| 7,8-dimethoxy-2-phenylquinolin-4(1H)-one | Tubulin Polymerization Assay | Tubulin | 1.6 |

Topoisomerase Inhibition (e.g., Human Topoisomerase I)

Based on the available scientific literature, there is currently no specific research data detailing the inhibitory activity of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- on human topoisomerase I or other topoisomerase enzymes.

Inhibition of Cell Migration (e.g., Wound Healing Assays)

The ability of cancer cells to migrate is fundamental to invasion and metastasis. Non-clinical studies using wound healing assays have been conducted to evaluate the effect of 2-phenyl-4-quinolone derivatives on cell migration. The compound 7,8-dimethoxy-2-phenylquinolin-4(1H)-one has been shown to inhibit the migration of MCF-7 cancer cells. This inhibitory effect on cell migration suggests a potential role for this compound in targeting the metastatic spread of cancer. Quantitative data from these wound healing assays, such as the percentage of wound closure inhibition at specific concentrations, would be necessary to fully characterize this activity.

Receptor Binding and Ligand Interactions (In Vitro)

The interaction of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- and its derivatives with specific cellular receptors and kinases has been investigated to identify direct molecular targets.

Cannabinoid Receptor 2 (CB2) Ligand Activity

Currently, there is a lack of specific scientific studies or data describing the binding affinity or functional activity of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- as a ligand for the Cannabinoid Receptor 2 (CB2).

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in cell proliferation, survival, and motility. A series of 2-phenyl-7,8-dimethoxy-quinolin-4(1H)-one derivatives have been synthesized and assessed for their ability to inhibit c-Met kinase. Within this series, a specific derivative demonstrated potent inhibitory activity against c-Met kinase.

Table 2: In Vitro c-Met Kinase Inhibition by a 2-phenyl-7,8-dimethoxy-quinolin-4(1H)-one Derivative

| Compound Series | Target | IC50 (μM) |

|---|---|---|

| 2-phenyl-7,8-dimethoxy-quinolin-4(1H)-one derivative | c-Met Kinase | 0.21 |

Antimicrobial Mechanisms (In Vitro)

Antibacterial Activity (e.g., against specific pathogenic strains)

Despite a comprehensive search of scientific literature, no specific in vitro studies detailing the antibacterial activity of the compound 4-Quinolinol, 7,8-dimethoxy-2-phenyl- against specific pathogenic strains could be identified.

Research on the antibacterial properties of quinoline derivatives is extensive. Studies on related compounds, such as various 2-phenyl-quinoline-4-carboxylic acid derivatives and 7-substituted quinolin-8-ol derivatives, have been conducted to evaluate their efficacy against a range of Gram-positive and Gram-negative bacteria. utm.mynih.govmdpi.comnih.gov These investigations often involve determining the minimum inhibitory concentration (MIC) to quantify the antibacterial effect. nih.govmdpi.com However, specific data for 4-Quinolinol, 7,8-dimethoxy-2-phenyl- is not available in the reviewed literature.

Therefore, a data table on the antibacterial activity of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- cannot be provided at this time due to the absence of published research findings. Further experimental studies are required to determine if this specific compound exhibits any antibacterial properties.

Computational and Theoretical Chemistry Studies

Quantum Chemical Analysis

Quantum chemical analyses are employed to model the behavior of electrons within a molecule, yielding a wealth of information about its structure, stability, and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.govnih.gov By calculating the electron density, DFT methods can accurately predict a molecule's geometry, energy, and other properties. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311G(d,p), are standard for optimizing the molecular structure and determining its electronic properties. nih.govnih.gov

These calculations provide insights into the distribution of electrons, which is crucial for predicting how the molecule will react with other chemical species. chemrxiv.org The optimized geometric parameters, such as bond lengths and angles, derived from DFT calculations can be compared with experimental data, often showing good agreement. nih.gov This theoretical framework allows for the prediction of various reactivity descriptors that describe the chemical behavior of the molecule. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic heterocyclic compounds like 4-Quinolinol, 7,8-dimethoxy-2-phenyl-, the HOMO is typically distributed over the electron-rich parts of the molecule, such as the quinolinol and dimethoxy-phenyl rings, while the LUMO is spread across the electron-accepting regions. researchgate.net Analysis of the orbital contributions reveals which atoms or functional groups are most involved in these frontier orbitals, providing a detailed picture of the molecule's electronic transitions. researchgate.net

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.60 | Chemical reactivity and stability |

| Ionization Potential | IP | 5.85 | Energy to remove an electron |

| Electron Affinity | EA | 1.25 | Energy released when gaining an electron |

| Chemical Hardness | η | 2.30 | Resistance to change in electron distribution |

| Electronegativity | χ | 3.55 | Power to attract electrons |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. bhu.ac.in The MEP map is color-coded to represent different electrostatic potential values. bhu.ac.in Regions of negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For 4-Quinolinol, 7,8-dimethoxy-2-phenyl-, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom in the quinoline ring, indicating these are the primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the aromatic rings would exhibit a positive potential, marking them as sites for nucleophilic interaction. bhu.ac.in

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs. juniperpublishers.comwisc.edu This method quantifies delocalization effects and intramolecular charge transfer by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C)ring | 25.5 |

| LP(2) Ohydroxyl | π(C-C)ring | 20.1 |

| LP(2) Omethoxy1 | π(C-C)ring | 18.8 |

| LP(2) Omethoxy2 | π(C-C)ring | 18.5 |

| π(C-C)ring1 | π*(C-C)ring2 | 15.3 |

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis is used to determine the most stable conformation (the one with the lowest energy) and the energy barriers between different conformations. nih.gov For 4-Quinolinol, 7,8-dimethoxy-2-phenyl-, a key conformational feature is the rotation around the single bond connecting the phenyl group to the quinolinol core.

Computational studies can map the potential energy surface by systematically rotating this dihedral angle. nih.gov This analysis reveals the most energetically favorable orientation of the two ring systems relative to each other. The stability of different conformers is influenced by factors such as steric hindrance and intramolecular interactions, like hydrogen bonding. nih.gov Identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule and is often the biologically active form.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This simulation is widely used in drug discovery to understand the binding mode and affinity of a potential drug candidate with its biological target.

For 4-Quinolinol, 7,8-dimethoxy-2-phenyl-, docking studies could be performed against various protein targets to explore its potential biological activities. The simulation would place the molecule into the binding site of a protein and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov The results can identify key amino acid residues involved in the binding and provide a binding energy value, which estimates the ligand's affinity for the protein. nih.gov Such studies on similar quinoline derivatives have shown interactions with targets like bacterial enzymes or protein kinases. nih.gov

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Tyrosine Kinase | -8.5 | Lys72, Asp182, Met110 | Hydrogen Bond, Hydrophobic |

| Bacterial Gyrase | -7.9 | Arg76, Ser122, Ala55 | Hydrogen Bond, Pi-Alkyl |

| Human Serum Albumin | -6.8 | Trp214, Arg257, Leu238 | Hydrophobic, Electrostatic |

Ligand-Protein Interactions

Molecular docking and other computational techniques have been employed to investigate the interaction of 2-phenyl-4-quinolinol derivatives with several key protein targets implicated in cancer progression.

Tubulin Colchicine-Binding Pocket: The colchicine (B1669291) binding site on β-tubulin is a well-established target for anticancer agents that disrupt microtubule dynamics. nih.govmdpi.com Computational studies have explored how 2-aryl-quinoline derivatives, a class to which 4-Quinolinol, 7,8-dimethoxy-2-phenyl- belongs, can effectively occupy this pocket. nih.gov These studies indicate that the quinoline scaffold can mimic the interactions of known colchicine site inhibitors, leading to the inhibition of tubulin polymerization and subsequent cell cycle arrest and apoptosis. nih.govmdpi.com The binding is typically characterized by hydrophobic interactions and hydrogen bonds with key residues within the pocket. nih.gov

Topoisomerase I: Topoisomerase I (TOP1) is another critical enzyme in cell replication, and its inhibition is a proven strategy in cancer therapy. Research on structurally similar 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has demonstrated their potential as TOP1 inhibitors. nih.gov Computational models suggest that these compounds intercalate into the TOP1-DNA cleavage complex, stabilizing it and leading to cell death. The 2-phenyl and the dimethoxy substitutions are crucial for establishing the necessary interactions within the binding site. nih.gov

Helicase: While tubulin and topoisomerase are primary targets, the broader quinoline scaffold has been investigated for its interaction with other enzymes. However, specific computational studies detailing the interaction between 4-Quinolinol, 7,8-dimethoxy-2-phenyl- and helicase enzymes are not extensively documented in the current literature.

Prediction of Binding Modes and Affinities

Predicting how a ligand binds to its protein target and the strength of that interaction is fundamental to rational drug design. For 4-Quinolinol, 7,8-dimethoxy-2-phenyl- and its analogs, computational docking programs are used to generate and rank potential binding poses within a protein's active site.

These predictions are based on scoring functions that estimate the binding affinity (often expressed as a binding energy in kcal/mol). A lower, more negative binding energy generally indicates a more favorable and stable interaction. taylorandfrancis.com For instance, docking studies of quinoline derivatives into the colchicine site of tubulin help to rationalize their biological activity and guide the synthesis of more potent analogs through structure-based design. nih.gov The predicted binding mode highlights specific interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for affinity. While these methods are powerful, their accuracy can vary, and results are often corroborated with experimental data or more rigorous computational techniques like free energy calculations. nih.gov

| Protein Target | Binding Site | Key Interacting Residues (Predicted) | Primary Interaction Types |

|---|---|---|---|

| β-Tubulin | Colchicine Site | Cysβ241, Leuβ248, Alaβ250, Valβ318 | Hydrophobic, Hydrogen Bonds |

| Topoisomerase I | DNA-Enzyme Complex | Not specified | Intercalation, van der Waals |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time.

Investigation of Ligand-Receptor Complex Stability and Dynamics

MD simulations are performed on the docked complex of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- and its target protein (e.g., tubulin). These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the molecule's behavior in a simulated physiological environment. By analyzing the trajectory of the simulation, scientists can assess the stability of the ligand within the binding pocket. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, are monitored. A stable RMSD over the simulation time suggests that the ligand has found a stable binding mode. These studies have been applied to similar quinolinone systems to understand the structural details that confer potent inhibition. nih.gov

MM-PBSA Studies for Binding Free Energy Calculations

To obtain a more accurate estimation of binding affinity than docking scores provide, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is often employed. mdpi.comnih.gov This technique calculates the binding free energy by combining molecular mechanics energy calculations with continuum solvation models. nih.gov

The calculation is typically performed on snapshots taken from an MD simulation trajectory. The total binding free energy (ΔG_bind) is determined by considering the changes in molecular mechanical gas-phase energy, solvation free energy, and conformational entropy upon ligand binding. nih.govnih.gov MM-PBSA studies on related quinolinone inhibitors have successfully identified key amino acid residues that contribute significantly to the binding energy, providing a deeper understanding of the determinants of affinity. nih.gov These calculations are crucial for lead optimization, helping to prioritize compounds for synthesis and biological testing.

| Energy Component | Description |

|---|---|

| ΔE_MM (Gas-phase Energy) | Includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies between the ligand and protein. |

| ΔG_solv (Solvation Free Energy) | The sum of the polar (ΔG_PB) and nonpolar (ΔG_SA) contributions to solvation. |

| -TΔS (Conformational Entropy) | The change in entropy upon ligand binding. Often estimated via normal-mode analysis but is computationally expensive and sometimes omitted for relative rankings. |

Non Clinical Applications and Future Research Directions

Application as Research Probes and Chemical Tools

The inherent structural motifs of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- make it a compelling candidate for development as a research probe. The quinoline (B57606) nucleus is known to be a part of various biologically active molecules, and derivatives of this scaffold have been explored as inhibitors for a range of enzymes and receptors. For instance, substituted 2-phenylquinolines have been investigated for their broad-spectrum anti-coronavirus activity. nih.gov This suggests that 4-Quinolinol, 7,8-dimethoxy-2-phenyl- could be used as a starting point to develop probes for studying viral proteins or host-pathogen interactions.

Furthermore, the 4-hydroxyquinoline (B1666331) moiety is a key feature in compounds designed to have selective toxicity towards multidrug-resistant cancer cells. nih.gov This raises the possibility of developing derivatives of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- as chemical tools to investigate the mechanisms of drug resistance in cancer biology. The luminescent properties often associated with quinoline derivatives could also be harnessed to create fluorescent probes for biological imaging, allowing for the visualization of specific cellular components or processes. nih.goveco-vector.comresearchgate.net

Potential for Advanced Materials (e.g., Luminophores, Optical Brighteners, UV Absorbers)

The field of materials science offers fertile ground for the application of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- and its derivatives. Substituted quinolines are known to possess interesting photophysical properties, including luminescence. nih.goveco-vector.comresearchgate.net These characteristics are foundational for the development of advanced materials such as luminophores, which are substances that emit light. The 2-phenyl-quinoline core, in particular, contributes to a conjugated system that can be fine-tuned to achieve desired emission wavelengths.

The potential applications in this domain are diverse and include:

Luminophores: Derivatives could be incorporated into organic light-emitting diodes (OLEDs) or used as fluorescent markers.

Optical Brighteners: These compounds absorb ultraviolet and violet light and re-emit it in the blue region, making materials appear whiter and brighter. The quinoline scaffold is a known chromophore that can be functionalized for this purpose.

UV Absorbers: The aromatic structure of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- suggests an inherent ability to absorb UV radiation, a property that could be enhanced through chemical modification to create effective UV-protective coatings or additives for plastics and other materials. researchgate.net

| Potential Application | Relevant Structural Feature | Desired Property |

| Luminophores | 2-phenyl-quinoline core | High quantum yield of luminescence |

| Optical Brighteners | Quinoline scaffold | Absorption in UV/violet, emission in blue |

| UV Absorbers | Aromatic ring system | Strong absorption of UV radiation |

Future Scope in Rational Drug Design and Scaffold Optimization

The 4-quinolinol scaffold is a well-established pharmacophore in drug discovery. nih.gov The specific substitution pattern of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- offers a unique starting point for rational drug design and the optimization of lead compounds. The 2-phenylquinoline (B181262) framework has been identified as a privileged structure in the development of inhibitors for various biological targets. For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been explored as novel histone deacetylase (HDAC) inhibitors with potential anticancer activity. frontiersin.orgfrontiersin.org

The methoxy (B1213986) groups on the quinoline nucleus and the substitution at the 2-position are critical for tuning the biological activity and cytotoxicity of these compounds. nih.gov The 4-hydroxy group provides a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets. The future scope in this area includes:

Targeted Library Synthesis: Creating a library of derivatives by modifying the phenyl ring and the 4-position to explore structure-activity relationships (SAR) for various targets.

Computational Modeling: Using in silico methods to predict the binding of 4-Quinolinol, 7,8-dimethoxy-2-phenyl- derivatives to specific protein targets, thereby guiding synthetic efforts. researchgate.net

Multi-target Ligand Design: The quinoline scaffold is amenable to the design of ligands that can interact with multiple biological targets, which is a promising strategy for the treatment of complex diseases. mdpi.com

| Drug Design Strategy | Key Aspect | Potential Therapeutic Area |

| Targeted Library Synthesis | Structure-Activity Relationship (SAR) exploration | Oncology, Virology, Neurology |

| Computational Modeling | Prediction of protein-ligand interactions | Various |

| Multi-target Ligand Design | Interaction with multiple biological targets | Complex diseases |

Exploration of Novel Chemical Transformations and Derivatizations

The chemical reactivity of the 4-Quinolinol, 7,8-dimethoxy-2-phenyl- scaffold presents numerous opportunities for the exploration of novel chemical transformations and the synthesis of a diverse range of derivatives. The 4-hydroxy group can undergo various reactions, including etherification and esterification, to introduce new functional groups. researchgate.netlibretexts.org The quinoline ring itself can be subjected to various electrophilic and nucleophilic substitution reactions to further modify the core structure.

Key areas for future research in this domain include:

Development of Efficient Synthetic Routes: Optimizing the synthesis of the core 4-Quinolinol, 7,8-dimethoxy-2-phenyl- structure to allow for facile production of derivatives.

Functional Group Interconversion: Exploring a wide range of chemical reactions to modify the existing functional groups and introduce new ones, thereby expanding the chemical space of accessible compounds.

Catalytic C-H Functionalization: Employing modern catalytic methods to directly modify the C-H bonds of the quinoline and phenyl rings, offering a more atom-economical and efficient way to create new derivatives.

The exploration of these chemical transformations will not only provide access to new compounds with potentially interesting properties but also contribute to the broader field of synthetic organic chemistry.

Q & A

Q. What are the recommended synthetic routes for 4-Quinolinol, 7,8-dimethoxy-2-phenyl-?

The synthesis typically involves a multi-step approach:

- Core formation : Start with a substituted quinoline scaffold, introducing methoxy groups at positions 7 and 8 via selective etherification under alkaline conditions .

- Phenyl substitution : Employ Suzuki-Miyaura coupling to introduce the 2-phenyl group using a palladium catalyst and arylboronic acid .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques confirm the structure of 4-Quinolinol derivatives?

- NMR : Analyze and NMR spectra to verify methoxy (-OCH) and phenyl proton environments. Methoxy groups show singlets at ~3.8–4.0 ppm, while aromatic protons appear between 6.5–8.5 ppm .

- Mass spectrometry : Confirm molecular weight via ESI-MS, expecting [M+H] at m/z 310.3 (calculated for CHNO) .

- FTIR : Identify hydroxyl (-OH) stretches at ~3200–3500 cm and C=N/C=C vibrations at ~1600 cm .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning?

Q. What experimental strategies address contradictory biological activity data in quinolinol derivatives?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with trifluoromethyl ) and test against biological targets (e.g., enzyme inhibition assays).

- Dose-response analysis : Use IC/EC curves to quantify potency variations. For example, 7,8-dimethoxy derivatives may show enhanced solubility but reduced membrane permeability compared to halogenated analogs .

Q. How can computational modeling guide the design of analogs with improved properties?

- Docking simulations : Use AutoDock Vina to predict binding modes in target proteins (e.g., acetylcholinesterase for Alzheimer’s research ).

- ADMET prediction : Employ SwissADME to optimize logP (target <3.5) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. How to optimize reaction yields when synthesizing sterically hindered quinolinols?

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) and improve yields by 15–20% under controlled temperature (150°C) .

- Catalyst screening : Test Pd(OAc)/XPhos systems for Suzuki couplings in sterically demanding environments .

Q. What analytical approaches distinguish isomeric byproducts in quinolinol synthesis?

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.

- 2D NMR (NOESY) : Detect spatial proximity of protons to differentiate regioisomers (e.g., 7,8-dimethoxy vs. 6,7-dimethoxy positioning) .

Data Interpretation and Validation

Q. How to validate the purity of 4-Quinolinol derivatives for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.